molecular formula C22H26N2O4 B15019601 methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B15019601
M. Wt: 382.5 g/mol
InChI Key: LISFFTKYYAEYPR-YDZHTSKRSA-N
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Description

Methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, a hydrazone linkage, and a tert-butyl-substituted phenoxy group, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-tert-butyl-2-methylphenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and benzoate groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{2-[(4-tert-butylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H26N2O4/c1-15-12-18(22(2,3)4)10-11-19(15)28-14-20(25)24-23-13-16-6-8-17(9-7-16)21(26)27-5/h6-13H,14H2,1-5H3,(H,24,25)/b23-13+

InChI Key

LISFFTKYYAEYPR-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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